An In-depth Technical Guide on the Physicochemical Characteristics of Nonoxynol-2
An In-depth Technical Guide on the Physicochemical Characteristics of Nonoxynol-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of Nonoxynol-2, a non-ionic surfactant belonging to the nonylphenol ethoxylate family. Understanding these characteristics is crucial for its application in research, formulation, and drug development.
Core Physicochemical Properties
Nonoxynol-2 is synthesized through the ethoxylation of nonylphenol, with the "-2" designating the average number of ethylene oxide units in the hydrophilic chain.[1][2] This structure imparts specific surfactant properties, making it useful as an emulsifier, wetting agent, and dispersant.[2]
The following table summarizes the key quantitative properties of Nonoxynol-2.
| Property | Value | Units | References |
| Molecular Formula | C19H32O3 | [3] | |
| Molecular Weight | 308.46 | g/mol | [3] |
| CAS Number | 20427-84-3 (Primary), 26027-38-3 (Generic) | [3] | |
| Appearance | Colorless to light yellow viscous liquid | [1] | |
| Density | ~0.953 | g/cm³ | [4] |
| Boiling Point | 293 - 297 | °C | [4] |
| Solubility | Soluble in aromatic solvents, polar organic solvents, and oils. Limited solubility in water. | [5] | |
| Hydrophilic-Lipophilic Balance (HLB) | ~5.7 (Calculated) | ||
| Critical Micelle Concentration (CMC) | Varies with conditions; expected to be in the low millimolar (mM) range. |
Note: Some properties, like boiling point and density, are often reported for the precursor, nonylphenol, and can be considered approximate for Nonoxynol-2.
Mechanism of Action at the Molecular Level
As a surfactant, the primary mechanism of action for Nonoxynol-2 involves its interaction with interfaces, particularly lipid membranes. The molecule possesses a dual nature: a hydrophobic nonylphenol tail that readily integrates into lipid bilayers and a short, hydrophilic polyethylene glycol head.
When introduced into an aqueous environment above its critical micelle concentration (CMC), Nonoxynol-2 monomers self-assemble into micelles.[6] At a cellular level, these monomers can insert into the cell membrane, disrupting the lipid packing. This leads to increased membrane fluidity and permeability, which, at sufficient concentrations, can cause membrane solubilization and cell lysis. This membrane-disrupting property is the basis for the cytotoxic effects observed with nonoxynols.[7]
Caption: Mechanism of Nonoxynol-2 induced cell membrane disruption.
Experimental Protocols
Detailed methodologies are essential for the accurate determination of physicochemical parameters.
The HLB value is a measure of the degree of hydrophilicity or lipophilicity of a surfactant.[8] It dictates whether a surfactant will act as a water-in-oil (W/O) or oil-in-water (O/W) emulsifier.[9][10]
-
Griffin's Method (Theoretical Calculation): For non-ionic surfactants like Nonoxynol-2, the HLB can be calculated using Griffin's formula:
-
Formula: HLB = 20 * (Mh / M)[8]
-
Where:
-
Mh is the molecular mass of the hydrophilic portion (the two ethylene oxide groups). For Nonoxynol-2, Mh = (2 * 44.05 g/mol ) = 88.1 g/mol .
-
M is the total molecular mass of the molecule (308.46 g/mol ).
-
-
Calculation for Nonoxynol-2: HLB = 20 * (88.1 / 308.46) ≈ 5.7. This low value suggests it is more lipophilic and suitable as a W/O emulsifier.[9]
-
-
Experimental Emulsion Stability Method:
-
Prepare a series of emulsions with a specific oil phase and an aqueous phase.
-
Use different emulsifiers or blends of emulsifiers with known HLB values to create these emulsions.[10]
-
The Nonoxynol-2 is used as the emulsifier in a parallel experiment.
-
Observe the emulsions over a set period for signs of instability (e.g., creaming, coalescence, phase separation).[10]
-
The HLB value of the known emulsifier that produces the most stable emulsion is considered the required HLB for that oil system, providing an experimental approximation for the HLB of Nonoxynol-2.[10]
-
The CMC is the concentration of a surfactant above which micelles form spontaneously.[6][11] It is a critical parameter for understanding a surfactant's behavior in solution.
-
Surface Tension Method:
-
Prepare a series of aqueous solutions of Nonoxynol-2 with increasing concentrations.[11]
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).
-
Plot surface tension as a function of the logarithm of the surfactant concentration.[11][12]
-
Initially, the surface tension will decrease sharply as the concentration increases.[12]
-
At a certain point, the curve will plateau. The concentration at this inflection point, where the surface tension becomes relatively constant, is the CMC.[11][12]
-
-
Conductivity Method (for ionic surfactants, adapted for principle): While primarily for ionic surfactants, the principle is noteworthy. As surfactant concentration increases, conductivity rises linearly. At the CMC, the rate of increase slows down because micelles are less mobile than individual ions. The break in the conductivity vs. concentration plot indicates the CMC.[11][13]
-
Fluorescence Probe Method:
-
Add a hydrophobic fluorescent probe (e.g., pyrene) to the surfactant solutions.[11]
-
In the aqueous environment below the CMC, the probe exhibits a specific fluorescence spectrum.
-
Above the CMC, the probe partitions into the hydrophobic core of the micelles, causing a distinct shift in its fluorescence emission spectrum (e.g., a change in the intensity ratio of certain vibronic peaks).[11]
-
Plot the fluorescence intensity ratio against the surfactant concentration. The sharp change in the plot corresponds to the CMC.[14]
-
Experimental Workflow: Cytotoxicity Assessment
Given its membrane-disrupting properties, assessing the cytotoxicity of Nonoxynol-2 is a common requirement in drug development and safety evaluation. The MTT assay is a standard colorimetric method for this purpose.[15]
-
Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[15][16]
Caption: Experimental workflow for an MTT-based cytotoxicity assay of Nonoxynol-2.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. Nonoxynols - Wikipedia [en.wikipedia.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Nonylphenol - Wikipedia [en.wikipedia.org]
- 5. cir-safety.org [cir-safety.org]
- 6. technotes.alconox.com [technotes.alconox.com]
- 7. Nonaethylene Glycol Nonylphenyl Ether | C33H60O10 | CID 72385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 9. What is an HLB Value? | Sea-Land Chemical Company [sealandchem.com]
- 10. How to determine the HLB value of a primary emulsifier? - Blog [novaoildrilling.com]
- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 12. journals.stmjournals.com [journals.stmjournals.com]
- 13. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of surfactant cytotoxicity potential by primary cultures of ocular tissues: I. Characterization of rabbit corneal epithelial cells and initial injury and delayed toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
